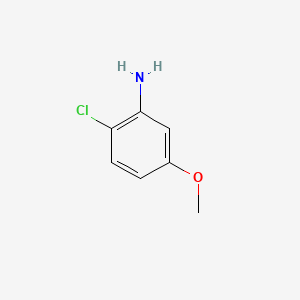
2-Chloro-5-methoxyaniline
Overview
Description
2-Chloro-5-methoxyaniline is a clear pale yellow to pale orange to brown compound . It is primarily used as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals . This compound is used in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methoxyaniline is C7H8ClNO . Unfortunately, the specific details about its molecular structure are not available in the resources.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5-methoxyaniline are not detailed in the available resources, it is known to be used in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate .
Physical And Chemical Properties Analysis
2-Chloro-5-methoxyaniline is a pale yellow crystalline solid with a melting point of around 65-68°C . It is off-white to tan in color and appears as a crystalline powder or flakes .
Scientific Research Applications
Preparation of Thiocyanate Derivatives
2-Chloro-5-methoxyaniline: is used in synthesizing 4-amino-5-chloro-2-methoxyphenyl thiocyanate , which could be a precursor or an intermediate in various chemical syntheses .
Synthesis of Anilines
This compound may also be involved in the broader synthesis of aniline derivatives, which are crucial in producing dyes, pharmaceuticals, and polymers .
Safety and Hazards
2-Chloro-5-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of this chemical should be in a well-ventilated area or outdoors . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Future Directions
Different regions exhibit varying performance levels in the 2-Chloro-5-methoxyaniline market, with some holding more potential for future growth due to factors such as resource availability, government support, and market demand . The company has been focusing on expanding its product portfolio and enhancing its distribution network to cater to the growing demand for 2-Chloro-5-methoxyaniline in various industries .
Mechanism of Action
Mode of Action
Aniline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The chloro and methoxy groups on the aniline ring may influence these interactions, potentially altering the compound’s mode of action.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-methoxyaniline are not well-known. Aniline and its derivatives can participate in various biochemical reactions, including those involving enzymes like cytochromes P450. The specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
They are primarily metabolized in the liver by cytochrome P450 enzymes and excreted in the urine . The presence of the chloro and methoxy groups may influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
Aniline and its derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-methoxyaniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
properties
IUPAC Name |
2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOUQGUQUUPGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178745 | |
| Record name | 6-Chloro-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxyaniline | |
CAS RN |
2401-24-3 | |
| Record name | 2-Chloro-5-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-m-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-m-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-M-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UQ785S8U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-5-methoxyaniline in the development of the polyurethane nanocomposite?
A1: 2-chloro-5-methoxyaniline is a key building block in this research. It serves as the monomer for the in-situ polymerization of poly(2-chloro-5-methoxyaniline) (PCMANI) []. This PCMANI polymer then becomes a crucial component of the polyurethane blend and nanocomposite system designed for corrosion protection.
Q2: How does the incorporation of carbon nano-onions affect the properties of the polyurethane/PCMANI blend?
A2: The research investigated two types of carbon nano-onions: non-functional (CNO) and acid-functionalized (F-CNO). The addition of F-CNO significantly enhanced the thermal stability of the PU/PCMANI blend compared to both the unmodified blend and the CNO-containing blend []. For instance, the PU/PCMANI/F-CNO nanocomposite with 1 wt% F-CNO showed the highest thermal stability, with an initial weight loss temperature (T0) of 501 °C, a 10% degradation temperature (T10) of 555 °C, and a maximum decomposition temperature (Tmax) of 633 °C []. Furthermore, the F-CNO significantly improved the electrical conductivity of the blend, making it a superior material for corrosion protection applications [].
Q3: What are the potential advantages of using this specific polyurethane/PCMANI/F-CNO nanocomposite for corrosion protection?
A3: The research demonstrated that the PU/PCMANI/F-CNO nanocomposite, particularly with higher F-CNO content, exhibits superior corrosion protection properties compared to the unmodified PU/PCMANI blend and the CNO-containing blend []. This enhanced performance is attributed to the combined properties of the components, including the thermal stability, electrical conductivity, and uniform dispersion of the F-CNO within the polymer matrix []. This suggests the potential of this nanocomposite for use in coatings or other applications where corrosion resistance is essential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















